chemical structure and properties of tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate
chemical structure and properties of tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate
An In-Depth Technical Guide to tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate
Foreword: The Strategic Value of Chiral Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of molecular specificity is paramount. The ability to selectively interact with biological targets while minimizing off-target effects is the hallmark of a successful therapeutic agent. Chiral building blocks are the linchpins in this endeavor, providing the three-dimensional architecture necessary for precise pharmacological activity. Among these, tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate has emerged as a particularly valuable intermediate. Its constrained piperidine core, combined with a strategically placed chiral center and versatile functional groups, makes it a coveted scaffold for the synthesis of complex, high-value pharmaceuticals. This guide offers a comprehensive technical overview of this key molecule for researchers, chemists, and drug development professionals.
Molecular Profile and Physicochemical Properties
The precise arrangement of atoms in tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate dictates its reactivity and utility. The structure features a piperidine ring, a common pharmacophore known for conferring favorable metabolic stability and central nervous system (CNS) accessibility in drug candidates.[1] The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which serves two critical functions: it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions, and its lipophilicity enhances solubility in common organic solvents. The Boc group can be readily removed under acidic conditions, allowing for subsequent synthetic transformations at the nitrogen position.
The molecule's chirality resides at the C3 position, bearing a methyl group in the (S)-configuration. This specific stereoisomer is crucial for achieving enantioselectivity in drug-receptor interactions.[2] The ketone at the C4 position provides a reactive handle for a multitude of chemical modifications, including reductive aminations, aldol condensations, and Grignard additions, enabling the elaboration of the piperidine core into more complex structures.
Chemical Structure:
Caption: 2D structure of tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate.
Table 1: Core Physicochemical and Identification Data This table summarizes the key identifiers and computed physical properties of the molecule.[3]
| Property | Value |
| IUPAC Name | tert-butyl (3S)-3-methyl-4-oxopiperidine-1-carboxylate |
| Synonyms | (S)-N-Boc-3-methyl-4-piperidone |
| CAS Number | 2092486-33-2 (for S-enantiomer)[4], 181269-69-2 (for racemate)[3][5][6][7] |
| Molecular Formula | C₁₁H₁₉NO₃[3][8] |
| Molecular Weight | 213.27 g/mol [3] |
| Appearance | White to light yellow crystalline powder or solid[1] |
| XLogP3 | 1.1[3] |
| Hydrogen Bond Acceptor Count | 3[3] |
Spectroscopic Signature: A Guide to Structural Verification
Confirming the identity and purity of a chemical intermediate is a non-negotiable step in any synthetic workflow. The following provides an expert interpretation of the expected spectroscopic data for this molecule, establishing a self-validating system for its identification.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will provide a definitive fingerprint. The tert-butyl group will present as a sharp, integrating singlet at approximately 1.4-1.5 ppm. The methyl group at the chiral center (C3) will appear as a doublet around 1.1-1.2 ppm, coupled to the adjacent proton. The protons on the piperidine ring will exhibit complex multiplets in the range of 2.0-4.0 ppm due to diastereotopicity and spin-spin coupling.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for each carbon environment. The carbonyl of the ketone (C4) will be the most downfield signal, typically around 208-212 ppm. The carbonyl of the Boc group will appear near 155 ppm, with the quaternary carbon of the tert-butyl group at approximately 80 ppm and its methyl carbons around 28 ppm. The carbons of the piperidine ring and the C3-methyl group will resonate in the upfield region (20-60 ppm).
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IR (Infrared) Spectroscopy: The IR spectrum is invaluable for identifying the key functional groups. Two prominent carbonyl (C=O) stretching bands will be observed: one for the ketone around 1720-1725 cm⁻¹ and another for the carbamate (Boc group) around 1680-1695 cm⁻¹. The C-H stretching of the alkyl groups will be visible just below 3000 cm⁻¹.
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Mass Spectrometry (MS): Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak would be [M+H]⁺ at m/z 214.14. Another common adduct would be [M+Na]⁺ at m/z 236.12.[9]
Synthesis and Stereocontrol: Achieving Enantiopurity
The industrial and laboratory-scale synthesis of optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate is a significant challenge, with success hinging on the effective control of the C3 stereocenter.[2] The presence of this chiral center so close to a ketone functionality presents a risk of racemization under harsh basic or acidic conditions. Therefore, the choice of synthetic route is critical.
A common and effective strategy involves the asymmetric reduction of a precursor or the use of a chiral auxiliary. However, a more direct and scalable approach often starts with a chiral precursor, ensuring the stereochemistry is set early in the sequence.
Workflow: Representative Asymmetric Synthesis
The following diagram illustrates a conceptual workflow for producing the target molecule, emphasizing the critical step of stereocontrol.
Caption: Conceptual workflow for the asymmetric synthesis of the target molecule.
Protocol: Debenzylation and Boc Protection of a Chiral Precursor
This protocol describes a pivotal late-stage transformation, assuming a precursor like (S)-1-benzyl-3-methylpiperidin-4-one is available. This method is advantageous as it uses standard reagents and is amenable to scale-up.[10]
Objective: To convert (S)-1-benzyl-3-methylpiperidin-4-one to tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate.
Materials:
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(S)-1-benzyl-3-methylpiperidin-4-one
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Palladium on carbon (10% Pd/C)
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Methanol (MeOH) or Ethanol (EtOH)
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Diatomaceous earth (e.g., Celite®) for filtration
Step-by-Step Procedure:
-
Hydrogenolysis (Debenzylation):
-
To a solution of (S)-1-benzyl-3-methylpiperidin-4-one in methanol, add 10% Pd/C (typically 5-10 mol%).
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Seal the reaction vessel and purge with hydrogen gas (H₂). Maintain a positive pressure of H₂ (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
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Causality: The palladium catalyst facilitates the cleavage of the C-N benzyl bond via catalytic hydrogenation, liberating the secondary amine. The choice of methanol as a solvent is due to its ability to dissolve the starting material and its inertness under these conditions.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
-
Catalyst Removal:
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with additional methanol to ensure complete recovery of the product.
-
Trustworthiness: This step is critical for ensuring the final product is free of heavy metal contamination, a stringent requirement for pharmaceutical intermediates.
-
-
Boc Protection:
-
Combine the filtrate into a clean reaction vessel. Cool the solution in an ice bath (0 °C).
-
Add a base such as triethylamine (1.2-1.5 equivalents) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.3 equivalents) in methanol.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS indicates completion.
-
Causality: The base neutralizes the in-situ formed acid and facilitates the nucleophilic attack of the secondary amine onto the Boc anhydride, forming the stable tert-butyl carbamate.
-
-
Workup and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
If necessary, purify the crude material by column chromatography on silica gel or by recrystallization to afford the final product with high purity.
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Utility in Pharmaceutical Synthesis: A Case Study
The primary application of tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate is as a high-value intermediate in the synthesis of active pharmaceutical ingredients (APIs).[5] Its structure is frequently incorporated into molecules targeting a wide range of diseases. A notable example is its use in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers.
Logical Flow: From Building Block to Bioactive Molecule
The diagram below illustrates how the title compound can be elaborated into a more complex, drug-like scaffold through a key synthetic transformation.
Caption: Transformation of the ketone into a chiral amine via reductive amination.
This transformation is powerful because it introduces a new nitrogen atom at the C4 position, creating a 3,4-substituted piperidine. This motif is a privileged scaffold in medicinal chemistry, allowing for the attachment of various functional groups to modulate potency, selectivity, and pharmacokinetic properties. For instance, this core is central to the structure of tofacitinib, a prominent JAK inhibitor, where the piperidine ring plays a crucial role in orienting the molecule within the enzyme's active site.[10]
Safety, Handling, and Storage
Adherence to proper safety protocols is essential when working with any chemical research compound.[11]
Table 2: GHS Hazard and Safety Information This table provides a summary of the known hazards and precautionary measures.[3]
| Category | Information |
| Pictogram | Irritant |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[3]H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.[3]P280: Wear protective gloves/eye protection/face protection.[3]P301+P317: IF SWALLOWED: Get medical help.[3]P302+P352: IF ON SKIN: Wash with plenty of water.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Handling and Storage Recommendations:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[11] For long-term stability, storage in a freezer under an inert atmosphere is recommended.
-
Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.[11]
Conclusion
tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate is more than just a chemical intermediate; it is an enabling tool for the creation of sophisticated, stereochemically defined pharmaceutical agents. Its unique combination of a Boc-protected piperidine ring, a reactive ketone, and, most importantly, a defined (S)-chiral center, provides medicinal chemists with a reliable and versatile platform for drug design and development. Understanding its properties, synthesis, and safe handling is crucial for any research professional aiming to leverage its strategic potential in the quest for novel therapeutics.
References
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Gao Xiao Hua Xue Gong Cheng Xue Bao/Journal of Chemical Engineering of Chinese Universities. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22644642, tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11276893, 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. PubChem. Available at: [Link]
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Cheminform St. Petersburg. (n.d.). Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate. Available at: [Link]
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Pharmaffiliates. (n.d.). tert-Butyl 3-Methyl-4-oxopiperidine-1-carboxylate. Available at: [Link]
- Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
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PubChemLite. (n.d.). Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (C11H19NO3). Available at: [Link]
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